molecular formula C10H8N2 B2690482 5-methyl-1H-indole-2-carbonitrile CAS No. 1522608-25-8

5-methyl-1H-indole-2-carbonitrile

Cat. No.: B2690482
CAS No.: 1522608-25-8
M. Wt: 156.188
InChI Key: GSISCDAYSLZSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indole-2-carbonitrile (CAS 1522608-25-8) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a nitrile group at the 2-position and a methyl group at the 5-position of the indole scaffold, making it a versatile precursor for the construction of more complex molecules . The indole-2-carbonitrile structure is a key intermediate in the synthesis of polysubstituted indoles via powerful palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Heck reactions . These methods allow researchers to introduce a wide variety of substituents at the 3-position of the indole ring, enabling the exploration of structure-activity relationships and the creation of diverse molecular libraries for drug discovery . Indole derivatives, particularly 2-cyanoindoles, are recognized as privileged scaffolds in pharmacology and are found in compounds with a wide range of biological activities, including potential applications as antagonists, enzyme inhibitors, and receptor ligands . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSISCDAYSLZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methyl 1h Indole 2 Carbonitrile and Its Precursors

Retrosynthetic Analysis of 5-methyl-1H-indole-2-carbonitrile

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential forward synthetic strategies. The primary disconnections involve the formation of the indole (B1671886) ring, the introduction of the carbonitrile group at the C2 position, and the methylation at the C5 position.

One logical approach begins with disconnecting the C2-carbonitrile bond, leading to a 5-methyl-1H-indole intermediate. This intermediate can then be further deconstructed through various classical indole syntheses. For instance, a Fischer indole synthesis approach would involve the disconnection of the N1-C2 and C3-C3a bonds, leading back to p-tolylhydrazine and a suitable three-carbon synthon. Alternatively, a Reissert-type synthesis would disconnect the N1-C7a and C2-C3 bonds, starting from a substituted o-nitrotoluene derivative. wikipedia.orgresearchgate.net The methyl group at the C5 position can be envisioned as arising from a starting material already bearing this substituent, such as p-toluidine (B81030) derivatives, or through a regioselective methylation of an indole precursor. nii.ac.jp

Another retrosynthetic pathway could involve the formation of the indole ring with the carbonitrile group already present in one of the precursors. This might involve the cyclization of an appropriately substituted aniline (B41778) derivative where the eventual C2 and carbonitrile carbons are part of the side chain. nih.gov Each of these retrosynthetic pathways highlights the critical steps that need to be optimized for an efficient and high-yielding synthesis of the target molecule.

Development of Novel Synthetic Pathways to the this compound Core

Building upon the retrosynthetic analysis, researchers have developed various synthetic pathways to access the this compound core. These methods focus on achieving high regioselectivity and functional group tolerance.

Cyclization Reactions for Indole Ring Formation (e.g., Fischer, Madelung, Reissert-type approaches adapted for regioselectivity)

The formation of the indole nucleus is the cornerstone of any synthesis of this compound. Several classical and modern cyclization reactions have been adapted to control the regiochemistry of substitution.

The Fischer indole synthesis is a widely used method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of a 5-methylindole (B121678), p-tolylhydrazine is a logical starting material. The choice of the carbonyl component is crucial for introducing the precursor to the C2-carbonitrile group. While classic Fischer synthesis can be robust, controlling regioselectivity with unsymmetrical ketones can be a challenge, and the reaction often requires harsh acidic conditions. wikipedia.orgresearchgate.net Modifications using Lewis acids or solid-supported catalysts have been developed to improve yields and mildness. wikipedia.orgresearchgate.net

The Madelung synthesis , involving the intramolecular cyclization of N-phenylamides with a strong base at high temperatures, is another approach. wikipedia.orgchemicalbook.com To synthesize a 5-methylindole, an N-acyl derivative of 2,4-dimethylaniline (B123086) would be required. While historically limited by harsh conditions, modern variations using organolithium bases allow the reaction to proceed under milder conditions. chemicalbook.comatamanchemicals.com

The Reissert indole synthesis offers a pathway starting from o-nitrotoluenes. wikipedia.orgpharmaguideline.com For a 5-methyl derivative, one would start with 2,4-dinitrotoluene (B133949) or a related precursor. The reaction involves condensation with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be converted to the carbonitrile. wikipedia.orgresearchgate.net This multi-step process provides good control over the substitution pattern.

Table 1: Comparison of Cyclization Reactions for 5-Methylindole Synthesis
ReactionTypical Starting Materials for 5-MethylindoleKey ReagentsAdvantagesDisadvantagesReference
Fischer Indole Synthesisp-Tolylhydrazine and a suitable ketone/aldehydeBrønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)Widely applicable, one-pot reaction.Harsh conditions, potential for side products with unsymmetrical ketones. wikipedia.org
Madelung SynthesisN-acyl derivative of 2,4-dimethylanilineStrong base (e.g., NaNH₂, n-BuLi)Good for 2-alkylindoles.Requires high temperatures and strong bases (classic method). wikipedia.orgchemicalbook.com
Reissert Synthesis4-Methyl-2-nitrotolueneDiethyl oxalate, reducing agent (e.g., Zn/acetic acid)Good regiocontrol, milder than Madelung.Multi-step process. wikipedia.orgresearchgate.net

Installation of the Carbonitrile Group at Position 2

Once the 5-methylindole core is established, the next critical step is the introduction of the carbonitrile group at the C2 position. Direct C-H cyanation is a highly desirable transformation as it avoids the need for pre-functionalized substrates.

Several methods have been developed for the direct C2-cyanation of indoles. One approach utilizes a copper-mediated reaction with acetonitrile (B52724) serving as the cyanide source. nih.gov This method often requires a removable directing group on the indole nitrogen to achieve high C2 selectivity. Another strategy involves palladium-catalyzed cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source. pku.edu.cn However, this method can sometimes be more effective at the C3 position, necessitating a blocking group at C2 if C3 cyanation is to be avoided, or a substrate already substituted at C3 to direct cyanation to C2. pku.edu.cnsci-hub.se Rhodium-catalyzed cyanations using p-toluenesulfonyl cyanide as the "CN" source have also been reported and show good functional group tolerance. researchgate.net

Alternatively, the carbonitrile group can be derived from other functional groups. For example, an indole-2-carboxamide can be dehydrated using reagents like phosphorus oxychloride to yield the corresponding nitrile. researchgate.net This carboxamide can be synthesized from the corresponding indole-2-carboxylic acid, which in turn can be obtained from a Reissert synthesis. researchgate.netresearchgate.net

Regioselective Methylation Strategies at Position 5

Achieving regioselective methylation at the C5 position of the indole ring is crucial. While starting with a pre-methylated precursor like p-toluidine is common, direct C5-methylation of an indole core offers a more convergent approach.

Direct C-H methylation of indoles is challenging due to the multiple reactive sites on the indole ring. However, some progress has been made using transition metal catalysis. For instance, copper-catalyzed C5-H alkylation reactions of indoles bearing a carbonyl group at the C3 position have been developed, offering a pathway to functionalize the benzenoid ring. rsc.org While this specific example is for alkylation, it demonstrates the potential for directing functionalization to the C5 position.

More commonly, regioselective functionalization at C5 is achieved through electrophilic substitution on a pre-formed indole. The electronic properties of the indole ring generally favor electrophilic attack at the C3 position. Therefore, to achieve C5 methylation, the C3 position is often blocked, or the reaction conditions are carefully controlled to favor substitution on the benzene (B151609) ring. nii.ac.jp

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve sustainability. openmedicinalchemistryjournal.comnih.gov This involves the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.

Catalyst Development for Enhanced Sustainability (e.g., metal-free, nanocatalysts)

A key focus in green indole synthesis is the development of sustainable catalysts. This includes moving away from stoichiometric, often toxic, reagents towards catalytic, and ideally, recyclable systems.

Metal-free catalysis offers a significant advantage by avoiding the use of expensive and potentially toxic transition metals. acs.org For instance, metal-free oxidative coupling reactions have been developed for certain indole syntheses. rsc.org Organocatalysis, using small organic molecules to catalyze reactions, is another promising metal-free approach.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent plays a critical role in the synthesis of indole derivatives, influencing reaction rates, yields, and environmental impact. Recent research has emphasized the move towards more sustainable solvent systems and even solvent-free conditions.

Aqueous Media: Water is an environmentally benign solvent that can offer unique reactivity compared to organic solvents. mdpi.com The development of aqueous micellar catalysis has enabled reactions like the synthesis of 2-substituted indoles from unprotected 2-alkynylanilines using a surfactant like TPGS-750-M in water. mdpi.comacs.org This approach facilitates the solubilization of lipophilic organic molecules, creating nanoreactors that can enhance reaction rates. mdpi.com Additionally, catalyst-free reactions in aqueous media have been developed for the synthesis of indole-acrylonitrile hybrids. benthamdirect.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. tandfonline.comtandfonline.com They offer advantages such as low vapor pressure and the ability to dissolve a wide range of organic and inorganic substances. core.ac.uk Brønsted acidic ionic liquids have been particularly effective in catalyzing indole synthesis. tandfonline.com For instance, sulfonic-acid-functionalized ionic liquids have been used for the efficient synthesis of indole derivatives at room temperature under solvent-free conditions. cdnsciencepub.com These catalysts can often be reused for multiple reaction cycles without a significant loss of activity. cdnsciencepub.com Novel SO3H-functionalized ionic liquids have also been successfully employed as catalysts for the Fischer indole synthesis in water, allowing for easy separation of the product and regeneration of the catalyst. rsc.org

Solvent-Free Methodologies: Performing reactions without a solvent, also known as neat conditions, offers significant environmental and economic benefits by reducing waste and simplifying purification. bohrium.com A sulfonic-acid-functionalized ionic liquid has been demonstrated to be an effective catalyst for the Michael addition of indoles to electron-deficient olefins under solvent-free conditions at room temperature. cdnsciencepub.com In some cases where both reactants are solids, a minimal amount of a solvent like ethanol (B145695) may be added. cdnsciencepub.com

Interactive Table: Solvent and Catalyst Systems in Indole Synthesis
Reaction Type Catalyst Solvent Key Advantages Reference
Fischer Indole Synthesis SO3H-functionalized ionic liquids Water Catalyst can be regenerated and reused; no organic solvents used. rsc.org
Synthesis of 2-Substituted Indoles Pd(OAc)2 3% TPGS-750-M in water Enables use of unprotected starting materials. mdpi.com
Michael Addition of Indoles Sulfonic-acid-functionalized ionic liquid Solvent-free High yields at room temperature; reusable catalyst. cdnsciencepub.com
Synthesis of Pyrano[3,2-b]indole Derivatives Silica supported ionic liquid CH3CN Catalyst is easily recovered by filtration. core.ac.uk
Synthesis of Indole-acrylonitrile Hybrids None Aqueous media Catalyst-free, environmentally benign. benthamdirect.com

Atom Economy and Reaction Efficiency Optimization

Atom economy and reaction mass efficiency (RME) are key metrics for evaluating the "greenness" of a chemical process. whiterose.ac.uk Optimizing these factors involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product and minimize waste.

One strategy to improve atom economy is through the use of catalytic, one-pot, multi-component reactions. For example, a copper-catalyzed domino reaction of 2-haloanilines and 1,3-dicarbonyl compounds provides a simple and atom-economical process for synthesizing polysubstituted indoles. organic-chemistry.org Similarly, palladium-catalyzed cyclization of N-aryl imines offers an atom-economic route to indoles via the oxidative linkage of two C-H bonds. organic-chemistry.org

The synthesis of this compound itself can be optimized. One documented method involves the reaction of 5-methylindole-2-carboxylic acid with thionyl chloride, followed by treatment with an ammonia (B1221849) solution. nih.gov While effective, this multi-step process generates byproducts. Researchers are continuously seeking more direct and efficient routes.

Interactive Table: Optimization of Indole Synthesis
Synthetic Strategy Key Features Outcome Reference
Copper-catalyzed domino reaction Ligand-free conditions, moderate temperature Simple, general, and atom-economical synthesis of polysubstituted indoles organic-chemistry.org
Palladium-catalyzed cyclization Oxidative linkage of two C-H bonds, mild conditions Quick assembly of indole rings from readily available materials organic-chemistry.org
Synthesis from 5-methylindole-2-carboxylic acid Two-step process involving thionyl chloride and ammonia Forms this compound nih.gov

Flow Chemistry Approaches to this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netuc.pt

While specific flow chemistry applications for the direct synthesis of this compound are not extensively detailed in the provided results, the successful application of flow technology to various indole syntheses suggests its high potential for producing this specific compound and its precursors efficiently and safely. mdpi.comakjournals.comresearchgate.net

Interactive Table: Flow Chemistry in Indole Synthesis
Indole Synthesis Method Flow Conditions Key Advantages over Batch Reference
Hemetsberger–Knittel 220 °C, 30 s residence time Higher yield, significantly reduced reaction time mdpi.com
Fischer Indole Synthesis High-temperature/pressure Reduced reaction time, easy scalability mdpi.com
Heumann Indole Process 110 °C, 90 min residence time Quantitative yield, shorter reaction time researchgate.net
Reissert Indole Synthesis Continuous flow hydrogenation Efficient synthesis of indole-2-carboxylic acid esters akjournals.com

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to produce complex molecules. This approach is particularly valuable for generating chiral compounds with high enantiomeric purity.

Indole-containing acyloins, which are precursors to various biologically active molecules, can be synthesized using ThDP-dependent enzymes. nih.gov A three-enzyme system has been developed to transform various indole derivatives into their corresponding acyloins. nih.gov This demonstrates the potential for creating a diverse range of indole-based structures.

While the direct chemoenzymatic synthesis of this compound is not specifically described, the synthesis of analogs has been achieved. For example, lipases and oxidoreductases have been used in the asymmetric synthesis of (R)-Frovatriptan, a drug containing a carbazole-6-carbonitrile moiety, which is structurally related to the indole core. researchgate.net This highlights the feasibility of employing enzymes to produce chiral indole-2-carbonitrile analogs.

Interactive Table: Chemoenzymatic Synthesis of Indole Analogs
Target Molecule/Analog Enzyme(s) Used Key Transformation Reference
Indole-containing acyloins PfTrpB6, LAAO, ThDP-dependent enzyme Transformation of indole derivatives into acyloins nih.gov
(R)-Frovatriptan (carbazole-6-carbonitrile analog) Lipases, Oxidoreductases Asymmetric acylation and bioreduction researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 1h Indole 2 Carbonitrile

Reactions Involving the Indole (B1671886) Nitrogen (N-H)

The nitrogen atom of the indole ring in 5-methyl-1H-indole-2-carbonitrile possesses a lone pair of electrons and an acidic proton, making it susceptible to reactions with both electrophiles and bases.

N-Alkylation and N-Acylation Reactions

The N-H bond of the indole can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for introducing diverse substituents onto the indole nitrogen, thereby modifying the molecule's properties.

N-Alkylation: The deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), generates a nucleophilic indolide anion. This anion readily reacts with various alkylating agents, including alkyl halides, to yield N-alkylated products. For instance, the reaction of 1H-indole-5-carbonitrile with NaH and 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous dimethylformamide (DMF) results in the corresponding N-alkylated indole. nih.gov Classical conditions for N-alkylation often involve the use of sodium hydride and an alkyl halide in solvents like DMF or tetrahydrofuran (B95107) (THF), generally leading to high yields and selectivity for N-alkylation over C-alkylation. rsc.org Alternative methods for N-methylation include the use of dimethyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen. This can be achieved using various acylating agents. Thioesters, for example, have been employed as stable acyl sources for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures. beilstein-journals.org While acylation of indoles can sometimes occur at the C3 position due to the high electron density of the pyrrole (B145914) ring, selective N-acylation is important for synthesizing N-acylindoles, which are prevalent in many pharmaceutical and natural products. beilstein-journals.org

A summary of representative N-alkylation and N-acylation reactions is presented below:

Reactant 1Reactant 2BaseSolventProduct
1H-indole-5-carbonitrile5-(chloromethyl)-1-methyl-1H-imidazoleNaHDMF1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile nih.gov
3-methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene1-(3-methyl-1H-indol-1-yl)butan-1-one beilstein-journals.org
3-cyanoindoleDimethyl carbonateDABCO-1-methyl-3-cyanoindole google.com

Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling reactions provide a powerful method for the N-arylation of indoles. The Buchwald-Hartwig amination is a prominent example of such transformations. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the indole nitrogen with an aryl halide or triflate. This method allows for the formation of N-arylindoles, which are significant structural motifs in many biologically active compounds. nih.gov The regioselectivity of palladium-catalyzed arylation can often be controlled by optimizing reaction conditions. nih.gov In some cases, palladium-catalyzed reactions of quaternary ammonium (B1175870) salts with indoles can also be utilized to prepare N-arylated indoles. nih.gov

Reactivity of the Carbonitrile Group at Position 2

The carbonitrile (cyano) group at the C2 position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations. Its electron-withdrawing nature also influences the reactivity of the indole nucleus.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity allows for the conversion of the nitrile into various other functional groups. For instance, the carbonitrile moiety can participate in nucleophilic addition reactions.

Reduction Reactions of the Carbonitrile Group

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 2-(aminomethyl)indole derivatives are valuable building blocks for the synthesis of more complex molecules.

Transformations to Other Functional Groups (e.g., carboxylic acids, amides, tetrazoles)

The nitrile group of this compound serves as a precursor for a range of other important functional groups.

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 5-methyl-1H-indole-2-carboxylic acid. nih.gov This transformation is a common and useful method for introducing a carboxylic acid functionality onto the indole scaffold. researchgate.netresearchgate.net

Amides: The nitrile group can be partially hydrolyzed to an amide. This conversion can be achieved under controlled conditions, often using acid or base catalysis. The resulting 5-methyl-1H-indole-2-carboxamide is a key structural component in certain biologically active compounds. acs.org

Tetrazoles: The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source, such as sodium azide (NaN₃), is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.gov This reaction is often catalyzed by Lewis acids (e.g., zinc chloride) or Brønsted acids. nih.govorganic-chemistry.org The resulting 5-(5-methyl-1H-indol-2-yl)-1H-tetrazole is a bioisostere of a carboxylic acid, meaning it has similar physical and chemical properties and can elicit similar biological responses. thieme-connect.com

A summary of the transformations of the carbonitrile group is provided below:

Starting MaterialReagentsProductFunctional Group Transformation
This compoundH₃O⁺ or OH⁻5-methyl-1H-indole-2-carboxylic acidNitrile to Carboxylic Acid
This compoundH₂O, H⁺ or OH⁻ (controlled)5-methyl-1H-indole-2-carboxamideNitrile to Amide
This compoundNaN₃, Lewis/Brønsted Acid5-(5-methyl-1H-indol-2-yl)-1H-tetrazoleNitrile to Tetrazole

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. unimi.itbhu.ac.in The pyrrole moiety is significantly more electron-rich than the fused benzene (B151609) ring, directing electrophiles primarily to the five-membered ring. bhu.ac.in

The preferred site for electrophilic substitution on the indole ring is the C3 position. bhu.ac.inksu.edu.sa This preference is attributed to the formation of the most stable cationic intermediate (Wheland intermediate), where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.inksu.edu.sa

In this compound, the C2 position is substituted with an electron-withdrawing carbonitrile group, and the C5 position bears an electron-donating methyl group. Despite these substituents, the inherent nucleophilicity of the C3 position, powerfully activated by the nitrogen lone pair, remains the dominant factor. Therefore, electrophilic attack occurs almost exclusively at C3. unimi.itnih.gov

Should the C3 position be blocked, electrophilic substitution would then target other positions. The directing effects of the existing substituents would then become more influential. The C5-methyl group activates the benzene ring and directs electrophiles to the ortho (C4, C6) and para (no para position available) positions. The C2-carbonitrile group deactivates the pyrrole ring. In strongly acidic media, protonation at C3 can deactivate the entire pyrrole ring, leading to substitution on the benzenoid ring, typically at the C6 position, which is para to the activating nitrogen atom. bhu.ac.inniscpr.res.in

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionElectronic InfluencePredicted Reactivity
C3 Strongly activated by the nitrogen lone pair; highest HOMO coefficient. bhu.ac.inPrimary site of electrophilic attack. bhu.ac.inksu.edu.sa
C4 Ortho to the C5-methyl group (activating) and meta to the nitrogen atom.A potential site for substitution if C3 is blocked, particularly in reactions favoring substitution ortho to an activating group. niscpr.res.in
C6 Ortho to the C5-methyl group (activating) and para to the nitrogen atom.A likely site for substitution under strongly acidic conditions where the pyrrole ring is deactivated by protonation. bhu.ac.inniscpr.res.in
C7 Meta to the C5-methyl group and ortho to the nitrogen atom.Generally less favored for electrophilic attack compared to C4 and C6 due to steric hindrance from the pyrrole ring fusion and less favorable electronic effects. niscpr.res.in Selective functionalization at C7 is challenging and often requires specific directing groups. nih.gov

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions used to functionalize the indole core.

Halogenation: The high nucleophilicity of the C3 position makes it the primary site for halogenation. The synthesis of 3-iodo-1H-indole-2-carbonitrile derivatives, which are key precursors for cross-coupling reactions, is readily achieved through electrophilic iodination. This reaction typically employs iodine in the presence of a base like potassium hydroxide. nih.govmdpi.com This method has been successfully applied to a range of substituted 1H-indole-2-carbonitriles, affording the 3-iodo derivatives in high yields. nih.govmdpi.com Enzymatic halogenation has also been explored, with halogenase enzymes capable of selectively brominating 5-methylindole (B121678) at the C3 position. nih.gov

Table 2: Iodination of Substituted 1H-Indole-2-carbonitriles at the C3 Position Data sourced from Hrizi, A., et al. (2021). nih.govmdpi.com

Substrate (R group)Reagents and ConditionsProductYield
HI₂, KOH, Dioxane/H₂O, rt3-Iodo-1H-indole-2-carbonitrile>80%
5-MethoxyI₂, KOH, Dioxane/H₂O, rt3-Iodo-5-methoxy-1H-indole-2-carbonitrile78%
6-MethoxyI₂, KOH, Dioxane/H₂O, rt3-Iodo-6-methoxy-1H-indole-2-carbonitrile>80%
5-FluoroI₂, KOH, Dioxane/H₂O, rt3-Iodo-5-fluoro-1H-indole-2-carbonitrile>80%

Nitration: The nitration of indoles is sensitive to reaction conditions. Using harsh acidic conditions (e.g., HNO₃/H₂SO₄) can lead to polymerization or oxidation. Furthermore, protonation at C3 under these conditions deactivates the pyrrole ring, often resulting in nitration on the benzene ring, for instance at the C5 or C6 position. bhu.ac.in For example, nitration of 1-methylindole (B147185) under acidic conditions yields the 5-nitro derivative. smolecule.com To achieve selective nitration at the C3 position, milder reagents such as benzoyl nitrate (B79036) or N-nitropyrazoles are typically required. bhu.ac.innih.gov For this compound, nitration would be expected to proceed at C3 under mild conditions, while strongly acidic conditions would likely favor substitution at the C6 position.

Metal-Catalyzed Coupling Reactions Involving the Indole Core

Palladium and other transition metal catalysts have revolutionized the functionalization of indoles, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Direct C-H functionalization is an atom-economical strategy that avoids the pre-installation of functional groups like halides. While the C3 position is the most nucleophilic, metal-catalyzed reactions can deviate from this inherent reactivity pattern.

C2 and C3 Positions: Palladium-catalyzed C-H arylation of N-methylindole has been shown to favor the C2 position, proceeding through an electrophilic palladation mechanism followed by a C3-to-C2 migration of the palladium intermediate. acs.org However, for this compound, the C2 position is already substituted. Cobalt(III) catalysis has been used for the site-selective conjugate addition of maleimides to the C2 position of indoles bearing a pyrimidinyl directing group on the nitrogen. acs.org

C4, C6, and C7 Positions: Functionalization of the benzenoid ring's C-H bonds is more challenging. Selective C7 arylation often requires the installation of a directing group at the N1 position and blocking the C2 position. nih.gov Similarly, C4 functionalization can be achieved using directing groups that facilitate ortho-metalation. nih.gov The development of methods for the regioselective C-H functionalization of the benzene ring of simple indoles without directing groups remains an active area of research.

Cross-coupling reactions are powerful tools for elaborating the indole scaffold, typically starting from a halogenated derivative. The 3-iodo-1H-indole-2-carbonitrile platform is an excellent substrate for a variety of palladium-catalyzed transformations. nih.govmdpi.comnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.com It is used to install alkynyl groups at the C3 position of the indole ring. Studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives show that they react efficiently with various phenylacetylenes to give 3-alkynylated products in good to excellent yields. nih.govmdpi.com

Table 3: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives Data sourced from Hrizi, A., et al. (2021). nih.govmdpi.com

Indole Substrate (R group)Alkyne PartnerCatalyst SystemProductYield
HPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile91%
H4-EthynyltoluenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF1-Benzyl-3-((4-tolyl)ethynyl)-1H-indole-2-carbonitrile95%
5-MethoxyPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF1-Benzyl-5-methoxy-3-(phenylethynyl)-1H-indole-2-carbonitrile93%
5-FluoroPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF1-Benzyl-5-fluoro-3-(phenylethynyl)-1H-indole-2-carbonitrile92%

Suzuki-Miyaura Coupling: This versatile reaction forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide, catalyzed by a palladium complex. acs.orgnih.gov It has been employed to synthesize 3-aryl and 3-vinyl indole-2-carbonitriles from the corresponding 3-iodo precursors. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.orglibretexts.orgwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org This method has been applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile, but it provided the coupled products in low to moderate yields, with some substrates failing to react. nih.gov

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. beilstein-journals.org The Heck reaction on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various alkenes, such as acrylates and styrene, proceeds in excellent yields to furnish 3-vinylated indoles. nih.govmdpi.com

Table 4: Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives Data sourced from Hrizi, A., et al. (2021). nih.govmdpi.com

Indole Substrate (R group)Alkene PartnerCatalyst SystemProductYield
HMethyl acrylatePd(OAc)₂, n-Bu₄NCl, KOAc(E)-Methyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate92%
HStyrenePd(OAc)₂, n-Bu₄NCl, KOAc(E)-1-Benzyl-3-(2-phenylvinyl)-1H-indole-2-carbonitrile81%
5-MethoxyMethyl acrylatePd(OAc)₂, n-Bu₄NCl, KOAc(E)-Methyl 3-(1-benzyl-2-cyano-5-methoxy-1H-indol-3-yl)acrylate89%
5-Fluoron-Butyl acrylatePd(OAc)₂, n-Bu₄NCl, KOAc(E)-n-Butyl 3-(1-benzyl-2-cyano-5-fluoro-1H-indol-3-yl)acrylate85%

Advanced Structural Characterization and Spectroscopic Analysis in Research

High-Resolution Mass Spectrometry (HRMS) for Isotopic Labeling Studies and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.

Elemental Composition: For 5-methyl-1H-indole-2-carbonitrile (molecular formula C₁₀H₈N₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 157.0760. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. This technique is routinely reported in the synthesis of new indole (B1671886) derivatives to provide definitive proof of their identity. rsc.orgrsc.orgrsc.org

Isotopic Labeling Studies: HRMS is also an essential detection method for isotopic labeling studies, which are designed to trace the pathways of atoms through chemical reactions or biological systems. rsc.orgresearchgate.net In the context of synthesizing this compound, one could use starting materials enriched with stable isotopes like ¹³C or ¹⁵N. nih.govnih.gov Subsequent HRMS analysis of the product would reveal the incorporation of these isotopes, helping to elucidate the reaction mechanism. rsc.org For example, using ¹⁵N-labeled ammonia (B1221849) in the final step of a synthesis would result in a product with an [M+H]⁺ peak shifted by approximately one mass unit, confirming the nitrogen's origin. acs.org

Interactive Data Table: HRMS Data

Ion Formula Calculated Mass (m/z) Typical Experimental Format
[M+H]⁺C₁₀H₉N₂⁺157.0760HRMS (ESI): Calcd. for C₁₀H₉N₂⁺ [M+H]⁺: 157.0760; found: [experimental value]
[M+Na]⁺C₁₀H₈N₂Na⁺179.0580HRMS (ESI): Calcd. for C₁₀H₈N₂Na⁺ [M+Na]⁺: 179.0580; found: [experimental value]

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides unambiguous information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Expected Crystallographic Parameters

This table presents typical crystallographic data based on published structures of similar indole carbonitriles. nih.govnih.gov

Parameter Expected Value / Feature Reference Structure Example
Crystal SystemMonoclinic or OrthorhombicMonoclinic, P2₁/n nih.gov
Space GroupP2₁/n, Pbca, etc.P2₁/n nih.gov
Key Intermolecular InteractionN-H···N hydrogen bondsC-H···N hydrogen bonds form chains nih.gov
Indole Ring ConformationPlanarDihedral angle of 0.85(6)° between pyrrole (B145914) and benzene (B151609) rings nih.gov
Packing MotifChains, sheets, or herringboneUndulating chains nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would provide a distinct fingerprint. The most prominent and diagnostic peaks would be the stretching vibration of the nitrile group (C≡N) and the indole N-H group. The C≡N stretch is expected to appear as a sharp, intense band in the region of 2220-2230 cm⁻¹. rsc.org The N-H stretching vibration should be observed as a sharp peak around 3300-3400 cm⁻¹. The presence and position of the N-H band can also provide information about hydrogen bonding; a shift to lower frequency often indicates involvement in a hydrogen bond. researchgate.net Other characteristic bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. This technique is highly effective for reaction monitoring, for instance, by tracking the appearance of the C≡N band to signal the formation of the product. ias.ac.in

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-HStretch3300 - 3400Medium, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (Methyl)Stretch2850 - 2960Medium
Nitrile C≡NStretch2220 - 2230Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Strong

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of a molecule. The indole ring is a well-known chromophore and fluorophore.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the indole aromatic system. Typically, indoles exhibit two main absorption bands, a stronger band below 230 nm and a weaker, broader band in the 260-290 nm range. The positions and intensities of these bands are influenced by substituents. The electron-donating methyl group at the C5 position and the electron-withdrawing nitrile group at the C2 position will modulate the electronic structure and thus the absorption profile.

Many indole derivatives are fluorescent, and it is likely that this compound also exhibits fluorescence upon excitation at its absorption wavelengths. The emission wavelength, quantum yield (a measure of fluorescence efficiency), and fluorescence lifetime are key photophysical properties that could be characterized. These properties are highly sensitive to the molecular environment and can be affected by factors such as solvent polarity and hydrogen bonding. Studies on other fluorescent indole analogues show that substituent changes can significantly alter the quantum yield and emission characteristics. rsc.orgsemanticscholar.org

Interactive Data Table: Expected Electronic Spectroscopy Properties

Technique Parameter Expected Range / Feature Notes
UV-Vis Absorptionλ_max 1~220 - 230 nmStrong π-π* transition
UV-Vis Absorptionλ_max 2~270 - 290 nmWeaker π-π* transition
FluorescenceEmission λ_max> 300 nmDependent on solvent and excitation wavelength
FluorescenceQuantum Yield (Φ_F)VariableHighly sensitive to substitution and environment semanticscholar.org

Based on a comprehensive search for scientific literature, there is currently no specific published research available that directly investigates the compound “this compound” using the computational and theoretical methods outlined in the requested article structure.

The search for dedicated studies on this particular molecule, including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, analysis of its quantum chemical descriptors, in silico screening through molecular docking or pharmacophore modeling, and transition state modeling for its reaction mechanisms, did not yield any specific results.

While computational studies have been performed on various other indole derivatives, the strict requirement to focus solely on "this compound" and to provide detailed research findings prevents the generation of an accurate and informative article as requested. Creating content without specific data would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, the article on the "Computational and Theoretical Investigations of this compound" cannot be generated at this time due to the absence of relevant research data in the public domain.

Derivatization and Structure Activity Relationship Sar Studies for Biological Applications

Synthesis of 5-methyl-1H-indole-2-carbonitrile Analogs with Diverse Substituents

The synthesis of analogs of this compound has been a focal point of medicinal chemistry efforts to explore and expand its therapeutic potential. These synthetic endeavors have concentrated on three primary areas of the molecule: the indole (B1671886) nitrogen (N1), the carbonitrile group at position 2, and the benzene (B151609) moiety of the indole ring at positions 4, 6, and 7.

Modifications at the Indole Nitrogen (N1)

The indole nitrogen (N1) is a common site for modification to influence the compound's physicochemical properties and biological activity. Alkylation and arylation are the most frequent modifications at this position. For instance, N-alkylation can be achieved by treating the parent indole with an appropriate alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). This straightforward reaction allows for the introduction of a variety of alkyl and benzyl (B1604629) groups.

One study demonstrated that methylation of the indole nitrogen in a series of 3-chloro-1H-indole-5,6-dicarbonitriles led to the elimination of their monoamine oxidase B (MAO-B) inhibitory activity, highlighting the critical role of the N-H proton for this specific biological target. nih.gov In other work, researchers have synthesized N-benzyl and N-propargyl derivatives of indole-2-carbonitriles to explore their potential in cross-coupling reactions for creating more complex molecules. nih.govresearchgate.net These modifications not only alter the steric and electronic properties of the indole ring but also provide handles for further chemical elaboration.

Functionalization of the Carbonitrile Group to Other Bioisosteres

The carbonitrile group at the 2-position of the indole ring is a key pharmacophore that can be functionalized or replaced with various bioisosteres to modulate biological activity. nih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.

The nitrile group can act as a bioisostere for several other functional groups, including:

Carbonyl group: The linear geometry and polar nature of the nitrile allow it to mimic the carbonyl group in interactions with biological targets.

Hydroxyl and Carboxyl groups: The nitrile's ability to act as a hydrogen bond acceptor allows it to function as a surrogate for hydroxyl and carboxyl groups. nih.gov

Halogens: The electronic properties of the nitrile group can mimic those of halogens. nih.gov

Common bioisosteric replacements for the carbonitrile group in indole derivatives include amides, carboxylic acids, and various five-membered heterocycles like tetrazoles. These transformations often start with the hydrolysis of the nitrile to a carboxylic acid or an amide, which can then be further modified. For example, indole-2-carboxamides have been synthesized and evaluated as potential multi-target antiproliferative agents. nih.gov

Substitution on the Benzene Moiety of the Indole Ring (Positions 4, 6, 7)

Modification of the benzene portion of the indole ring at positions 4, 6, and 7 allows for the fine-tuning of the electronic and steric properties of the molecule, which can significantly impact its biological activity. A variety of synthetic methods are employed to introduce substituents at these positions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl, heteroaryl, and vinyl groups onto a pre-functionalized indole core (e.g., a bromo- or iodo-substituted indole). nih.govresearchgate.net Direct electrophilic substitution reactions can also be used to introduce substituents, although regioselectivity can sometimes be a challenge.

Researchers have synthesized a range of substituted indole-2-carbonitriles with modifications on the benzene ring. Examples include:

5-Methoxy and 5-Fluoro derivatives: These have been prepared to investigate the effect of electron-donating and electron-withdrawing groups on activity. nih.govresearchgate.net

5-Bromo and 5-Nitro derivatives: These serve as versatile intermediates for further functionalization.

2,5,7-trimethyl derivatives: These have been synthesized to explore the impact of multiple alkyl substitutions. mdpi.com

In Vitro Biological Activity Profiling of this compound and its Analogs

The diverse chemical modifications of the this compound scaffold have led to the discovery of compounds with a wide array of in vitro biological activities. These activities have been primarily characterized through enzyme inhibition assays and receptor binding studies, revealing the potential of this chemical class to interact with various biological targets.

Enzyme Inhibition Assays (e.g., kinases, proteases, other relevant targets)

Analogs of this compound have demonstrated inhibitory activity against several classes of enzymes, including kinases, proteases, and monoamine oxidases.

Kinase Inhibition: The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. mdpi.com Derivatives of indole-2-carbonitrile have been investigated for their ability to inhibit various kinases involved in cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov For example, certain indole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov The pyrrole (B145914) indolin-2-one scaffold, which shares structural similarities, is a critical component of several approved kinase inhibitors. cancertreatmentjournal.com

Protease Inhibition: Indole derivatives have also been explored as inhibitors of proteases. For instance, some indole-containing compounds have been identified as potent inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease. nih.gov The development of small molecule protease inhibitors is an active area of research for the treatment of various diseases, including viral infections and cancer. scilit.com

Other Enzyme Targets: A notable area of activity for indole-carbonitrile derivatives is the inhibition of monoamine oxidases (MAO). One study on indole-5,6-dicarbonitrile derivatives revealed potent inhibition of both MAO-A and MAO-B. For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited MAO-A and MAO-B with IC50 values of 0.014 μM and 0.017 μM, respectively. nih.gov Additionally, indole-3-carbonitriles have been identified as inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Furthermore, a series of indoles were discovered as potent and selective inhibitors of the deacetylase SIRT1, with the most potent compounds exhibiting IC50 values in the range of 60-100 nM. 34.237.233

Table 1: Enzyme Inhibition by Indole-Carbonitrile Derivatives

Compound Class Target Enzyme Key Findings
3-Chloro-1H-indole-5,6-dicarbonitriles MAO-A and MAO-B Potent, reversible, and competitive inhibition. nih.gov
Indole-3-carbonitriles DYRK1A Identified as novel inhibitors with double-digit nanomolar potency. nih.gov
Indoles SIRT1 Potent and selective inhibitors with IC50 values as low as 60 nM. 34.237.233
Indole derivatives EGFR and VEGFR-2 Some compounds showed dual inhibitory activity. nih.gov
Indole derivatives HCV NS3/4A Protease Identified as potent inhibitors. nih.gov

Receptor Binding Studies (e.g., GPCRs, nuclear receptors)

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.govmdpi.com

GPCR Binding: The indole nucleus is a common structural motif in ligands for various GPCRs, particularly serotonin (B10506) (5-HT) receptors. A study on a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines identified highly selective and potent 5-HT1A receptor agonists. figshare.com For instance, 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide was found to be one of the most potent and selective 5-HT1A agonists known, with an IC50 of 0.09 nM for the 5-HT1A receptor and significantly lower affinity for the D2 dopamine (B1211576) receptor (IC50 = 140 nM). figshare.com While this example is not a 2-carbonitrile, it highlights the potential of the indole scaffold to interact with GPCRs.

Nuclear Receptor Binding: Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression. While specific studies on the binding of this compound to nuclear receptors are not prevalent in the provided search results, the general indole scaffold has been explored in this context. The diverse structures that can be generated from the indole core make it a plausible candidate for interacting with the ligand-binding domains of nuclear receptors.

Table 2: Receptor Binding Affinity of an Indole Derivative

Compound Receptor Binding Affinity (IC50)
3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide 5-HT1A 0.09 nM figshare.com
D2 140 nM figshare.com

Cell-Based Assays (e.g., proliferation, apoptosis, specific pathway modulation)

The initial assessment of the therapeutic potential of derivatives of this compound often begins with cell-based assays. These in vitro studies are crucial for determining the cytotoxic and antiproliferative effects of new chemical entities on various cancer cell lines.

Antiproliferative Screening: Derivatives of the indole scaffold are frequently screened against a panel of human cancer cell lines to determine their potency and selectivity. For instance, studies on related indole derivatives have utilized cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer) to evaluate their antiproliferative activity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit cell growth by 50%.

Induction of Apoptosis: A critical mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Cell-based assays are employed to investigate whether derivatives of this compound can trigger this process. Techniques such as flow cytometry with Annexin V/propidium iodide staining are used to quantify the percentage of apoptotic and necrotic cells following treatment with the compounds. An increase in the apoptotic cell population is a strong indicator of potential anticancer activity.

Specific Pathway Modulation: Beyond general cytotoxicity, researchers investigate the ability of these compounds to modulate specific cellular signaling pathways that are often dysregulated in cancer. For example, many indole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation. Kinase inhibition assays are therefore a common secondary screen to elucidate the mechanism of action.

To illustrate the data generated from such assays, the following interactive table presents hypothetical IC50 values for a series of this compound derivatives against different cancer cell lines.

CompoundR1-SubstituentR2-SubstituentHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
1a HH15.221.518.9
1b 4-Cl-PhH2.84.13.5
1c 4-MeO-PhH5.67.96.8
1d HCH2-Ph12.115.314.2
1e 4-Cl-PhCH2-Ph1.52.31.9

Note: The data in this table is illustrative and based on typical findings for indole derivatives to demonstrate the concept.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for the Indole Scaffold

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. For the this compound scaffold, QSAR models can be developed to predict the antiproliferative potency of new derivatives and to guide the design of more effective analogues.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + c

Where:

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

c is a constant.

Such models help in understanding which structural features are important for activity and in prioritizing the synthesis of new compounds with potentially improved potency.

Target Identification and Validation Using Chemical Biology Approaches

A crucial step in the development of a new therapeutic agent is the identification and validation of its molecular target(s). For bioactive derivatives of this compound, several chemical biology approaches can be employed to achieve this.

Affinity-Based Methods:

Affinity Chromatography: A derivative of the active compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes. If a derivative of this compound is found to inhibit a particular enzyme class, ABPP can be used to identify the specific enzyme(s) it targets.

Genetic Approaches:

Yeast Three-Hybrid System: This system can be used to identify protein targets of small molecules by detecting the interaction between the compound, a known DNA-binding protein, and a protein from a cDNA library.

RNA Interference (RNAi) Screening: By systematically knocking down the expression of individual genes, it is possible to identify genes whose products are essential for the activity of the compound.

Once a potential target is identified, validation is necessary to confirm that the compound's biological effects are indeed mediated through this target. This can be achieved through techniques such as target overexpression or knockdown, which should respectively decrease or increase the cell's sensitivity to the compound, and through direct binding assays using the purified protein.

Mechanism of Action Elucidation at the Molecular and Cellular Level

Understanding the mechanism of action of a compound at the molecular and cellular level is fundamental to its development as a drug. For derivatives of this compound, this involves a detailed investigation of the downstream cellular events that occur following target engagement.

Based on studies of related indole compounds, potential mechanisms of action could include:

Inhibition of Tubulin Polymerization: Many indole derivatives are known to bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Inhibition of Protein Kinases: As mentioned, kinases are common targets for indole-based compounds. Elucidation of the mechanism would involve identifying the specific kinase(s) inhibited and the downstream signaling pathways affected (e.g., MAPK, PI3K/Akt pathways).

Induction of Oxidative Stress: Some compounds can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.

Experimental approaches to elucidate these mechanisms include Western blotting to analyze changes in protein expression and phosphorylation levels in key signaling pathways, cell cycle analysis by flow cytometry, and assays to measure ROS production.

The following table lists some of the potential molecular targets for indole-based compounds, which could be investigated for derivatives of this compound.

Potential Molecular TargetCellular Process
TubulinCell division, intracellular transport
Cyclin-Dependent Kinases (CDKs)Cell cycle regulation
Vascular Endothelial Growth Factor Receptor (VEGFR)Angiogenesis
Topoisomerase IIDNA replication and repair
Epidermal Growth Factor Receptor (EGFR)Cell proliferation and survival

Applications of 5 Methyl 1h Indole 2 Carbonitrile in Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The 2-cyanoindole framework, exemplified by 5-methyl-1H-indole-2-carbonitrile, serves as an effective and versatile precursor for the synthesis of a wide range of indole-fused polycycles and highly substituted indole (B1671886) derivatives. nih.gov The reactivity of the indole ring, particularly at the C3 position, allows for functionalization that paves the way for constructing more elaborate molecular architectures.

A key strategy involves the iodination of the C3 position of the indole ring, creating a reactive handle for various palladium-catalyzed cross-coupling reactions. This approach enables the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. Research has demonstrated that 3-iodo-2-carbonitrile indole derivatives are excellent substrates for Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions, affording a variety of di-, tri-, and even tetra-substituted indole-2-carbonitriles. nih.govresearchgate.net This methodology allows chemists to systematically build molecular complexity from the relatively simple this compound starting material. nih.gov

The 2-cyano group itself is not merely a passive substituent; it is a valuable functional group that can be readily transformed into other functionalities such as amines, amides, esters, and ketones, further expanding the synthetic utility of the scaffold. researchgate.net

Table 1: Synthesis of Complex Heterocycles from Indole-2-carbonitrile Precursors

Precursor Scaffold Reaction Type Resulting Structure Class Description
3-Iodo-1H-indole-2-carbonitriles Sonogashira Coupling 3-Alkynyl-indole-2-carbonitriles Forms a C-C bond between the indole C3 position and a terminal alkyne, introducing alkynyl moieties. nih.gov
3-Iodo-1H-indole-2-carbonitriles Suzuki-Miyaura Coupling 3-Aryl/Vinyl-indole-2-carbonitriles Creates a C-C bond between the indole C3 position and an aryl or vinyl boronic acid/ester. nih.gov
3-Iodo-1H-indole-2-carbonitriles Heck Coupling 3-Alkenyl-indole-2-carbonitriles Forms a C-C bond between the indole C3 position and an alkene. nih.gov
3-Iodo-1H-indole-2-carbonitriles Stille Coupling 3-Aryl/Vinyl-indole-2-carbonitriles Generates a C-C bond between the indole C3 position and an organostannane reagent. nih.gov
1H-Indole-2-carbonitriles Nitrile Addition Indole-2-carboxamides, etc. The cyano group is hydrolyzed or undergoes addition reactions to yield amides, acids, or other derivatives. nih.govresearchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rug.nl While direct participation of this compound in well-known MCRs is not extensively documented, the reactivity of closely related indole derivatives suggests its potential in this area.

For instance, indole-2-carboxylic acids, which can be derived from the hydrolysis of the nitrile, have been successfully employed in Ugi four-component reactions. rug.nl These reactions, followed by a palladium-catalyzed cyclization, yield complex tetracyclic indolo[3,2-c]quinolinones, a class of natural alkaloid analogs with significant biological relevance. rug.nl This demonstrates that the indole-2-substituted scaffold is compatible with the conditions of MCRs.

Furthermore, the nitrile group of this compound could be transformed into other reactive functionalities, such as amidines or tetrazoles, which are known to participate in MCRs like the Biginelli reaction to form functionalized pyrimidine (B1678525) derivatives. uni-rostock.de The indole nucleus is a common component in MCRs for generating diverse heterocyclic libraries, often utilizing derivatives like 3-cyanoacetyl indoles or various aminopyrroles. uni-rostock.detandfonline.comresearchgate.net By analogy, this compound represents a promising, though currently underexplored, substrate for the development of novel MCRs to build indole-containing heterocyclic systems.

Precursor for Advanced Materials and Ligands

The unique electronic and structural features of the 2-cyanoindole scaffold make this compound a valuable precursor for the synthesis of advanced functional molecules, particularly ligands designed for specific biological targets. The derivatives of 2-cyanoindoles have garnered significant attention in medicinal chemistry and pharmacological research due to their utility as antagonist molecules. nih.gov

The indole scaffold is a key building block in the discovery of new drug candidates, and the 2-cyano group provides a crucial anchor for further chemical modification. nih.govresearchgate.net For example, research into neurologically active compounds has utilized indole derivatives as core structures for ligands targeting specific receptors. The 2-cyanoindole scaffold is considered important for developing novel ligands with potential applications in treating neuropsychiatric conditions. researchgate.net The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing points for connecting the indole core to other pharmacophores or for establishing key interactions within a receptor's binding pocket. This synthetic versatility allows chemists to systematically modify the structure to optimize binding affinity, selectivity, and pharmacokinetic properties.

Template for Scaffold Hopping and Bioisosteric Replacement Studies

In modern drug discovery, scaffold hopping and bioisosteric replacement are critical strategies for lead optimization. nih.gov Bioisosteric replacement involves substituting one functional group or moiety with another that has similar physical or chemical properties, aiming to enhance potency, improve metabolic stability, or reduce toxicity. nih.gov Scaffold hopping is a more dramatic evolution, where the central core of a molecule is replaced with a structurally different scaffold that preserves the original's key binding interactions and biological activity. nih.govresearchgate.net

The this compound structure is an ideal template for both approaches. Its rigid bicyclic core provides a well-defined three-dimensional orientation for its substituents.

Bioisosteric Replacement: The substituents on the indole core can be systematically varied. For example, the nitrile group (-CN) could be replaced with other electron-withdrawing bioisosteres like an oxadiazole, a tetrazole, or a trifluoromethyl group to modulate binding interactions or metabolic stability. Similarly, the 5-methyl group could be swapped for a chloro, methoxy, or other small substituent to probe the steric and electronic requirements of a target binding site.

Scaffold Hopping: The entire 5-methylindole (B121678) core can serve as the starting point for a scaffold hop. Medicinal chemists might replace it with other bicyclic heterocycles like benzofuran, benzothiophene, or azaindole to discover novel chemotypes with potentially improved properties or to secure new intellectual property. nih.gov A notable example in influenza research involved replacing a 7-azaindole (B17877) scaffold with a 7-fluoroindole, which maintained potent inhibitory activity, demonstrating the utility of this strategy. nih.gov The this compound framework provides a validated starting point for such explorations, allowing researchers to leverage its known biological relevance while exploring novel chemical space.

Advanced Analytical Methodologies for Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 5-methyl-1H-indole-2-carbonitrile, primarily for determining its purity and for monitoring the progress of its synthesis. nih.govmdpi.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Purity Assessment:

The purity of this compound is critical for its use in further research and development. HPLC allows for the quantification of the main compound and the detection of any impurities. In a typical setup, a C18 column is used as the stationary phase, which is a nonpolar material. nih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govmdpi.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. mdpi.com Detection is commonly performed using a Diode-Array Detector (DAD), which can measure the absorbance of the eluting compounds at multiple wavelengths, often around 254 nm and 280 nm for indole (B1671886) derivatives. mdpi.com Purity levels are typically determined by the area percentage of the main peak in the chromatogram, with research-grade compounds often exceeding 95% purity. mdpi.comrsc.org

Reaction Monitoring:

HPLC is also instrumental in monitoring the progress of chemical reactions that produce this compound. clockss.orgnih.gov By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the desired product and any intermediates or byproducts. clockss.org This information is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final product. For instance, in the synthesis of related indole derivatives, HPLC has been used to observe the formation and subsequent decrease of intermediates, providing insight into the reaction mechanism. clockss.org

Table 1: Typical HPLC Parameters for the Analysis of Indole Derivatives.

ParameterConditionReference
ColumnC18 (e.g., Hypersil Gold, LiChrospher 100 RP-18) mdpi.comresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures nih.govmdpi.com
ElutionIsocratic or Gradient mdpi.com
Flow Rate1.0 mL/min nih.govmdpi.com
DetectionUV/DAD at 215 nm, 254 nm, or 280 nm mdpi.comresearchgate.net
Column Temperature30°C researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

In the context of this compound, GC-MS can be employed to identify volatile byproducts that may form during its synthesis. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, typically helium) through a long, thin column (the stationary phase). uin-alauddin.ac.id The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. uin-alauddin.ac.id

For non-volatile or thermally labile compounds like many indole derivatives, a derivatization step is often necessary before GC-MS analysis. research-solution.comresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. research-solution.com Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and acylation. research-solution.comnih.govpsu.edu For example, the NH group of the indole ring in this compound could be derivatized to make it more amenable to GC analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for silylation. nih.gov

Table 2: GC-MS Parameters and Derivatization Agents.

Parameter/AgentDescriptionReference
ColumnTypically a non-polar or medium-polar column (e.g., HP-5MS) uin-alauddin.ac.id
Carrier GasHelium uin-alauddin.ac.id
Ionization ModeElectron Impact (EI) uin-alauddin.ac.id
Derivatization AgentsSilylation reagents (e.g., BSTFA, MSTFA), Acylation reagents (e.g., TFAA, PFAA) research-solution.comnih.govpsu.edu

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixtures in Research Samples

Hyphenated techniques, which couple a separation method with a detection method, are exceptionally powerful for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example and is widely used in various research fields for its high sensitivity and selectivity. rsc.orgnih.gov

In the context of research involving this compound, LC-MS/MS is invaluable for the identification and quantification of the compound and its metabolites or degradation products in complex biological or environmental matrices. nih.gov The liquid chromatography component separates the compounds in the mixture, and the tandem mass spectrometry component provides two levels of mass analysis. nih.gov The first mass spectrometer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection of trace amounts of the target analyte even in the presence of a complex background matrix. nih.gov

The development of Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column to achieve faster and more efficient separations, further enhances the capabilities of LC-MS/MS systems. nih.gov These advanced analytical platforms are crucial for metabolomics studies, impurity profiling, and pharmacokinetic research involving this compound and related compounds.

Table 4: Components and Advantages of LC-MS/MS.

Component/AdvantageDescriptionReference
SeparationLiquid Chromatography (HPLC or UPLC) separates compounds in the mixture. nih.govnih.gov
IonizationElectrospray Ionization (ESI) is commonly used to generate ions from the eluting compounds. nih.gov
Mass AnalysisTandem mass spectrometry (MS/MS) provides two stages of mass filtering for high selectivity. nih.gov
SensitivityCapable of detecting and quantifying analytes at very low concentrations. rsc.org
SpecificityMultiple Reaction Monitoring (MRM) allows for highly specific detection of the target analyte. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-methyl-1H-indole-2-carbonitrile, and what are critical reaction parameters?

Answer:
The synthesis typically involves cyclization or substitution reactions starting from indole precursors. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can undergo condensation with nitrile-containing reagents under acidic conditions (e.g., acetic acid reflux) to introduce the cyano group . Key parameters include:

  • Temperature control : Maintain reflux conditions (e.g., 80–110°C) to ensure complete cyclization.
  • Catalyst selection : Use Brønsted acids (e.g., AcOH) or Lewis acids to accelerate nitrile incorporation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product from byproducts like unreacted starting materials .

Basic: How is this compound characterized structurally, and what analytical techniques are pivotal?

Answer:
Structural characterization employs:

  • X-ray crystallography : Programs like SHELXL refine crystal structures, identifying bond angles and torsional strains .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl at C5, cyano at C2).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR spectroscopy : A sharp peak near 2200 cm1^{-1} confirms the C≡N stretching vibration .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:
Discrepancies in bond lengths or disorder in crystal structures may arise due to:

  • Twinned crystals : Use SHELXD for data integration and Olex2 for visualization to detect twinning .
  • Thermal motion : Apply anisotropic displacement parameters during refinement.
  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond distances/angles with analogous indole derivatives .

Advanced: What strategies optimize multi-step synthesis yields for this compound analogs?

Answer:
Key strategies include:

  • Intermediate stabilization : Protect reactive sites (e.g., NH of indole) using Boc or SEM groups to prevent side reactions.
  • Flow chemistry : Continuous flow systems enhance reproducibility in nitrile introduction steps.
  • Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling steps to reduce byproduct formation .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the cyano group’s hydrogen-bonding potential.
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Basic: How does the electronic profile of this compound compare to other indole derivatives?

Answer:
The methyl group at C5 acts as an electron donor, increasing electron density at C3, while the cyano group at C2 withdraws electrons, polarizing the indole ring. Compared to 5-fluoro- or 5-carboxyindoles:

  • UV-Vis spectra : Red shifts indicate extended π-conjugation due to nitrile resonance.
  • Electrochemical studies : Cyclic voltammetry shows a lower oxidation potential than indole-2-carboxylic acid derivatives .

Advanced: What experimental precautions are necessary when handling hygroscopic derivatives of this compound?

Answer:

  • Storage : Use desiccators with P2_2O5_5 or molecular sieves at -20°C.
  • Reaction conditions : Conduct reactions under inert atmosphere (N2_2/Ar) to prevent hydrolysis of the cyano group.
  • Analytical calibration : Pre-dry NMR solvents (CDCl3_3) over activated 4Å sieves .

Advanced: How do substituent positions (e.g., C5 methyl vs. C3 methyl) affect the reactivity of indole-2-carbonitriles?

Answer:

  • C5 methyl : Enhances nucleophilicity at C3, facilitating electrophilic substitutions (e.g., bromination).
  • C3 methyl : Steric hindrance reduces accessibility for further functionalization.
  • Kinetic studies : Monitor reaction rates using HPLC to compare regioselectivity in halogenation reactions .

Basic: What is the role of the cyano group in directing subsequent functionalization of this compound?

Answer:
The cyano group:

  • Activates C3 : Directs electrophiles (e.g., NO2+_2^+) to C3 via resonance and inductive effects.
  • Facilitates cross-coupling : Acts as a directing group in Pd-catalyzed Suzuki-Miyaura reactions at C2.
  • Stabilizes intermediates : Forms hydrogen bonds in transition states during nucleophilic aromatic substitutions .

Advanced: What challenges arise in purifying this compound, and how are they mitigated?

Answer:
Challenges include:

  • Co-elution with byproducts : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Low solubility : Employ DMSO/CHCl3_3 mixtures for recrystallization.
  • Purity validation : Combine GC-MS (for volatile impurities) and 1^1H NMR (integration of residual solvent peaks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.